molecular formula C7H12N2O2S2 B2754827 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide CAS No. 1215676-07-5

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

Cat. No.: B2754827
CAS No.: 1215676-07-5
M. Wt: 220.31
InChI Key: UUVJXIYZLJSVQX-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group linked via an ethyl chain to a 2-methyl-substituted 1,3-thiazole ring. The compound is cataloged under synonyms such as MolPort-008-841-127 and AKOS016467144, with an InChIKey of UUVJXIYZLJSVQX-UHFFFAOYSA-N .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S2/c1-6-9-7(5-12-6)3-4-8-13(2,10)11/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVJXIYZLJSVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Alkylation: The 2-methyl-1,3-thiazole is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s key structural elements include:

  • Methanesulfonamide group: A sulfonamide moiety known for its metabolic stability and role in enzyme inhibition.
  • Ethyl linker : A two-carbon chain providing spatial flexibility.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Key Substituents Molecular Formula Key Features Reference
N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide (Target) Ethyl-thiazole, methanesulfonamide Likely C₈H₁₃N₂O₂S₂ Flexible ethyl linker; methyl-thiazole enhances hydrophobicity
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide Phenyl-thiazole, N-methylsulfonamide C₁₁H₁₃N₃O₂S₂ Rigid phenyl ring; amino-thiazole may improve solubility
N-[2-Hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride Hydroxy-phenyl, acetamide, thiazole Not provided Hydroxy group increases polarity; acetamide introduces hydrogen bonding
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)... Triazine, imidazolidin, benzenesulfonamide Variable Triazine’s electron-deficient ring; imidazolidin enhances planarity
Metsulfuron-methyl (Herbicide) Triazine, sulfonylurea, methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea bridge; agricultural use via acetolactate synthase inhibition

Physicochemical Properties

  • Solubility : The ethyl-thiazole group in the target compound likely reduces aqueous solubility compared to hydroxy-substituted analogs (e.g., ’s hydroxy-phenyl derivative) . Triazine-containing sulfonamides () may exhibit even lower solubility due to larger aromatic systems .
  • Stability : Methanesulfonamide derivatives are generally stable under physiological conditions, whereas ester-containing analogs (e.g., metsulfuron-methyl) are prone to hydrolysis .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide (CAS Number: 1215676-07-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and bioavailability. The molecular structure can be represented as follows:

N 2 2 methyl 1 3 thiazol 4 yl ethyl methanesulfonamide\text{N 2 2 methyl 1 3 thiazol 4 yl ethyl methanesulfonamide}

Antimicrobial Properties

Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various pathogens. In particular, studies have highlighted that thiazole-containing compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, with IC50 values ranging from 0.42 μM to 0.80 μM for structurally related compounds .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or pathways critical for pathogen survival and proliferation. For example, thiazole derivatives have been implicated in the modulation of metabolic pathways related to lipid accumulation and insulin signaling .

Trypanocidal Activity

A notable study evaluated various thiazole derivatives for their trypanocidal activity. Among these, compounds with bulky substituents at the amino end exhibited varying degrees of activity. The study concluded that modifications to the thiazole ring and side chains significantly influenced biological potency .

CompoundIC50 (μM)Comments
1a0.42High activity against T. brucei
2a0.80Moderate activity; lipophilic end enhances potency
3a>10Poor activity; less favorable substitutions

Insulin Sensitizing Effects

In another investigation focused on metabolic disorders, thiazole derivatives were studied for their ability to enhance insulin sensitivity in diabetic models. One specific derivative demonstrated improved glucose tolerance and modulation of insulin signaling pathways in both in vitro and in vivo settings . This suggests potential applications in treating metabolic syndromes.

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